molecular formula C26H23ClN4O2S B2854420 N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1358680-61-1

N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2854420
CAS No.: 1358680-61-1
M. Wt: 491.01
InChI Key: UFYLNHFXYKLXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 4-methylphenyl ring. The benzamide moiety is further modified with a 4-chlorophenylmethyl group at the N-position. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-18-2-10-22(11-3-18)30-24(32)17-34-26-28-14-15-31(26)23-12-6-20(7-13-23)25(33)29-16-19-4-8-21(27)9-5-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYLNHFXYKLXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, also known by its IUPAC name, is a compound with significant potential in pharmaceutical applications. Its structure incorporates a chlorophenyl group and an imidazole moiety, which are known for their biological activity. This article explores the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3SC_{22}H_{23}ClN_{4}O_{3}S with a molecular weight of approximately 459.0 g/mol. The compound features:

  • A chlorophenyl group that enhances lipophilicity and potential biological interactions.
  • An imidazole ring which is often involved in enzyme inhibition and receptor binding.
  • A sulfanyl group that may contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects in vitro, with IC50 values indicating effective inhibition of cell proliferation in several cancer types. In one study, the IC50 against human breast cancer cells (MCF-7) was reported to be 1.61μg/mL1.61\,\mu g/mL, comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity and leading to decreased tumor cell viability.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of the compound in murine models bearing xenografts of human breast cancer. The results indicated a substantial reduction in tumor size compared to control groups treated with saline. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.

Treatment GroupTumor Size Reduction (%)Apoptotic Index
Control05%
Compound Dose 14525%
Compound Dose 26540%

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms by which this compound exerts its anticancer effects. Using molecular docking simulations, researchers found that the compound binds effectively to the active site of target proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Target Compound:

  • Core : Benzamide with a 1H-imidazole substituent.
  • Substituents :
    • N-linked 4-chlorophenylmethyl group.
    • 2-position of imidazole: Sulfanyl bridge connecting to a carbamoyl methyl group (4-methylphenyl carbamate).

Comparable Compounds:

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():

  • Core : Benzamide with 1H-imidazole.
  • Substituents : 3-chloro-4-fluorophenyl at the N-position.
  • Activity : High anticancer activity against cervical cancer .

4-({2-[(4-Chlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide ():

  • Core : Benzenesulfonamide with a dihydroimidazole ring.
  • Substituents : 4-chlorobenzyl sulfanyl group.
  • Key Difference : Sulfonamide instead of benzamide backbone.

N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (): Core: Benzamide with 1H-imidazole. Substituents: Diethylaminoethyl group at the N-position. Activity: Class III antiarrhythmic agent, comparable to sematilide .

Cyazofamid (): Core: Imidazole sulfonamide. Substituents: 4-chloro, cyano, and 4-methylphenyl groups. Application: Agricultural fungicide.

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide-imidazole 4-Chlorophenylmethyl, sulfanyl-carbamoyl Inferred antimicrobial/anticancer -
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide-imidazole 3-Chloro-4-fluorophenyl Anticancer (cervical cancer)
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide Benzamide-imidazole Diethylaminoethyl Class III antiarrhythmic
Cyazofamid Imidazole-sulfonamide 4-Chloro, cyano, 4-methylphenyl Fungicidal

Key Observations :

  • The imidazole-benzamide scaffold is versatile, with substituents dictating biological specificity.
  • Electrophysiological activity (e.g., antiarrhythmic effects) requires polar substituents like diethylaminoethyl , while antimicrobial/anticancer activity correlates with halogenated aryl groups (e.g., 4-chlorophenyl) .

Spectral Data:

  • IR Spectroscopy :

    • Target Compound: Expected C=O (benzamide) at ~1660–1680 cm⁻¹, C=S (sulfanyl) at ~1240–1260 cm⁻¹, and NH stretches at ~3150–3400 cm⁻¹ .
    • Triazole Derivatives (): Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles.
  • NMR Analysis :

    • Target Compound : Aromatic protons in the 7.0–8.5 ppm range (benzamide and imidazole), with distinct shifts for 4-chlorophenyl (~7.3–7.5 ppm) and 4-methylphenyl (~2.3 ppm for CH₃) .
    • Cyazofamid Analogs (): Methyl groups on sulfonamide resonate at ~3.0 ppm.

ADMET and Physicochemical Properties

  • Metabolism : Sulfanyl and carbamoyl groups may undergo phase II conjugation (e.g., glucuronidation), as seen in similar benzamide derivatives .
  • Toxicity : Halogenated aryl groups (e.g., 4-chlorophenyl) may pose hepatotoxicity risks, as observed in structurally related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.